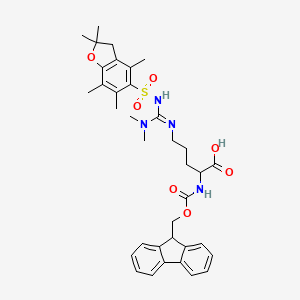

Fmoc-adma(pbf)-oh

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

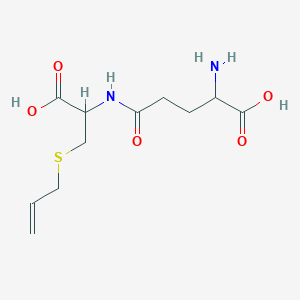

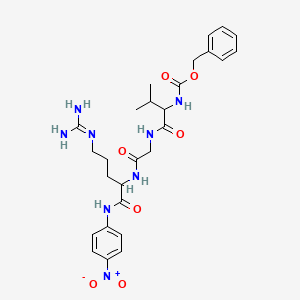

Fmoc-adma(pbf)-oh, également connu sous le nom de N-α-Fmoc-N,NÆ-δ-diméthyl-N,NÆ-δ-di-t.-butoxycarbonyl-L-arginine, est un dérivé utilisé dans la synthèse peptidique en phase solide Fmoc (SPPS). Ce composé est particulièrement utile pour introduire des résidus de diméthyl-arginine symétriques dans les peptides pendant la synthèse .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de Fmoc-adma(pbf)-oh implique la protection de la chaîne latérale de l'arginine avec le groupe pbf (2,2,4,6,7-pentaméthyl-2,3-dihydrobenzofuran-5-sulfonyle). Le groupe Fmoc (9-fluorénylméthyloxycarbonyl) est utilisé pour protéger le groupe amino. Le couplage peut être réalisé en utilisant des méthodes d'activation standard, et l'élimination des groupes protecteurs Boc (tert-butoxycarbonyl) se produit pendant la réaction de clivage médiée par l'acide trifluoroacétique (TFA) .

Méthodes de Production Industrielle

La production industrielle de this compound implique généralement une synthèse peptidique en phase solide automatisée basée sur le Fmoc. Cette méthode permet une production efficace et évolutive de peptides avec une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de Réactions

Fmoc-adma(pbf)-oh subit diverses réactions chimiques, notamment :

Réactions de Substitution : L'élimination des groupes protecteurs tels que Boc et Fmoc.

Réactions de Couplage : Formation de liaisons peptidiques pendant la SPPS.

Réactifs et Conditions Communes

Réactifs : Pipéridine pour la déprotection du Fmoc, TFA pour la déprotection du Boc et réactifs de couplage comme le HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tétraméthyluronium hexafluorophosphate).

Principaux Produits

Les principaux produits formés à partir de ces réactions sont des peptides avec des résidus de diméthyl-arginine symétriques, qui sont utiles dans diverses études biologiques .

Applications de la Recherche Scientifique

This compound a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé dans la synthèse de peptides et de protéines, en particulier ceux contenant des résidus d'arginine méthylés.

Biologie : Étudié pour son rôle dans les modifications post-traductionnelles et les interactions protéiques.

Médecine : Investigué pour son potentiel dans le développement de peptides thérapeutiques et la compréhension des mécanismes de la maladie.

Industrie : Utilisé dans la production de médicaments à base de peptides et d'outils de recherche biochimique.

Mécanisme d'Action

Le mécanisme d'action de this compound implique l'introduction de résidus de diméthyl-arginine symétriques dans les peptides. Cette modification peut affecter la fonction, les interactions et la stabilité des protéines. Les cibles moléculaires et les voies impliquées comprennent la méthylation des protéines et les méthyltransférases d'arginine .

Applications De Recherche Scientifique

Fmoc-adma(pbf)-oh has several applications in scientific research:

Chemistry: Used in the synthesis of peptides and proteins, particularly those containing methylated arginine residues.

Biology: Studied for its role in post-translational modifications and protein interactions.

Medicine: Investigated for its potential in developing therapeutic peptides and understanding disease mechanisms.

Industry: Utilized in the production of peptide-based drugs and biochemical research tools.

Mécanisme D'action

The mechanism of action of Fmoc-adma(pbf)-oh involves the introduction of symmetric dimethyl-arginine residues into peptides. This modification can affect protein function, interactions, and stability. The molecular targets and pathways involved include protein methylation and arginine methyltransferases .

Comparaison Avec Des Composés Similaires

Composés Similaires

Fmoc-SDMA(Boc)2-ONa : Un autre dérivé utilisé pour introduire de la diméthyl-arginine symétrique pendant la SPPS Fmoc.

Acide Fmoc-2-amino-3,4-diméthylbenzoïque : Un composé apparenté utilisé dans la synthèse peptidique.

Unicité

Fmoc-adma(pbf)-oh est unique en raison de ses groupes protecteurs spécifiques et de son application dans l'introduction de résidus de diméthyl-arginine symétriques, qui sont importants pour l'étude de la méthylation et des interactions des protéines .

Propriétés

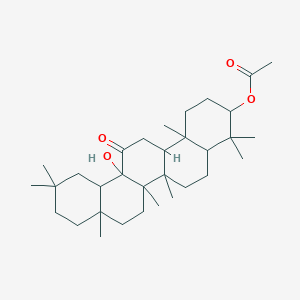

Formule moléculaire |

C36H44N4O7S |

|---|---|

Poids moléculaire |

676.8 g/mol |

Nom IUPAC |

5-[[dimethylamino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(40(6)7)37-18-12-17-30(33(41)42)38-35(43)46-20-29-26-15-10-8-13-24(26)25-14-9-11-16-27(25)29/h8-11,13-16,29-30H,12,17-20H2,1-7H3,(H,37,39)(H,38,43)(H,41,42) |

Clé InChI |

QQJCGHJCOJVEGE-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N(C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1'-13C]Guanosine monohydrate](/img/structure/B12318787.png)

![6-({6-Oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl}amino)hexanoic acid](/img/structure/B12318791.png)

![2-(6,16-Dihydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B12318795.png)

![(5,6-Diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl) acetate](/img/structure/B12318820.png)